molecular formula C17H23NO4 B13684970 Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate

Cat. No.: B13684970
M. Wt: 305.4 g/mol
InChI Key: FMRHPRLHSIHHKW-UHFFFAOYSA-N
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Description

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is primarily used in research and development settings and is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by esterification of the benzoic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or the pyrrolidine ring, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine which can then participate in further biochemical reactions. The pyrrolidine ring provides structural rigidity and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that allow for selective reactions and its utility in synthesizing a wide range of biologically active molecules.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(2-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3

InChI Key

FMRHPRLHSIHHKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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